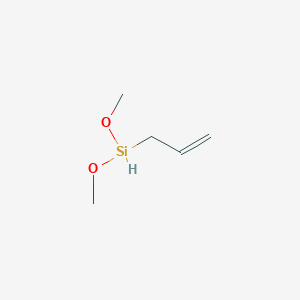
Silane, dimethoxy-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethoxy-2-propenyl- is an organosilicon compound with the molecular formula C5H12O2Si It is characterized by the presence of two methoxy groups and an allyl group attached to a silicon atom
Vorbereitungsmethoden
Silane, dimethoxy-2-propenyl- can be synthesized through several methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the use of nickel-catalyzed regiodivergent synthesis from allylic alcohols, which provides good yields and excellent selectivity .
Analyse Chemischer Reaktionen
Silane, dimethoxy-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include copper hydride, nickel catalysts, and palladium catalysts. .
Wissenschaftliche Forschungsanwendungen
Silane, dimethoxy-2-propenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers and as an additive in the formulation of specialty materials
Wirkmechanismus
The mechanism of action of dimethoxyallylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in organic synthesis, it can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are influenced by the presence of catalysts and other reagents .
Vergleich Mit ähnlichen Verbindungen
Silane, dimethoxy-2-propenyl- can be compared with other similar compounds, such as:
Dimethoxydimethylsilane: Used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Diethoxymethylsilane: Employed in the preparation of optically active 3,3-diarylpropanoate derivatives.
Dimorpholindimethoxysilane: Utilized as an external donor in propylene polymerization. These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of dimethoxyallylsilane in certain contexts.
Eigenschaften
Molekularformel |
C5H12O2Si |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
dimethoxy(prop-2-enyl)silane |
InChI |
InChI=1S/C5H12O2Si/c1-4-5-8(6-2)7-3/h4,8H,1,5H2,2-3H3 |
InChI-Schlüssel |
HAPKKYLOHNZLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CO[SiH](CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















